molecular formula C9H14N2O2 B4844417 2-ethyl-N-3-isoxazolylbutanamide

2-ethyl-N-3-isoxazolylbutanamide

Cat. No. B4844417
M. Wt: 182.22 g/mol
InChI Key: OAAPIPDYKSTTMD-UHFFFAOYSA-N
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Description

2-ethyl-N-3-isoxazolylbutanamide, also known as A-438079, is a potent and selective antagonist of the P2X7 receptor. P2X7 receptor is an ATP-gated ion channel that is widely expressed in immune cells and plays a crucial role in inflammation, immune response, and cell death. A-438079 has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, and cancer.

Mechanism of Action

2-ethyl-N-3-isoxazolylbutanamide is a selective antagonist of the P2X7 receptor, which is an ATP-gated ion channel that is widely expressed in immune cells. P2X7 receptor activation leads to the release of pro-inflammatory cytokines, such as IL-1β and TNF-α, and the induction of cell death. 2-ethyl-N-3-isoxazolylbutanamide blocks the activation of P2X7 receptor, leading to the inhibition of pro-inflammatory cytokine release and cell death.
Biochemical and Physiological Effects
2-ethyl-N-3-isoxazolylbutanamide has been shown to have several biochemical and physiological effects. In animal models, 2-ethyl-N-3-isoxazolylbutanamide has been shown to reduce pain and inflammation by inhibiting the release of pro-inflammatory cytokines. 2-ethyl-N-3-isoxazolylbutanamide has also been shown to inhibit the growth of cancer cells by inducing cell death and inhibiting cell proliferation.

Advantages and Limitations for Lab Experiments

2-ethyl-N-3-isoxazolylbutanamide has several advantages and limitations for lab experiments. One advantage is its selectivity for the P2X7 receptor, which allows for the specific targeting of this receptor. 2-ethyl-N-3-isoxazolylbutanamide also has good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.

Future Directions

There are several future directions for the study of 2-ethyl-N-3-isoxazolylbutanamide. One direction is the development of more potent and selective P2X7 receptor antagonists. Another direction is the investigation of the potential therapeutic applications of 2-ethyl-N-3-isoxazolylbutanamide in other diseases, such as Alzheimer's disease and multiple sclerosis. Additionally, the development of novel drug delivery systems for 2-ethyl-N-3-isoxazolylbutanamide could improve its efficacy and reduce its limitations in lab experiments.

Scientific Research Applications

2-ethyl-N-3-isoxazolylbutanamide has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, and cancer. In preclinical studies, 2-ethyl-N-3-isoxazolylbutanamide has been shown to reduce pain and inflammation in animal models of arthritis, neuropathic pain, and inflammatory bowel disease. 2-ethyl-N-3-isoxazolylbutanamide has also been shown to inhibit the growth of cancer cells in vitro and in animal models.

properties

IUPAC Name

2-ethyl-N-(1,2-oxazol-3-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-3-7(4-2)9(12)10-8-5-6-13-11-8/h5-7H,3-4H2,1-2H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAAPIPDYKSTTMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=NOC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethyl-N-(1,2-oxazol-3-yl)butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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